Cas no 1187165-45-2 (2-(2-Iodobenzoyl)-3-methylpyridine)

2-(2-Iodobenzoyl)-3-methylpyridine 化学的及び物理的性質
名前と識別子
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- 2-(2-Iodobenzoyl)-3-methylpyridine
- (2-Iodophenyl)(3-methylpyridin-2-yl)methanone
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- MDL: MFCD13152785
- インチ: 1S/C13H10INO/c1-9-5-4-8-15-12(9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3
- InChIKey: LUECUPAUPUABEK-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC=CC=1C(C1C(C)=CC=CN=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 256
- トポロジー分子極性表面積: 30
2-(2-Iodobenzoyl)-3-methylpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB363113-2 g |
2-(2-Iodobenzoyl)-3-methylpyridine, 97%; . |
1187165-45-2 | 97% | 2g |
€1400.00 | 2023-06-20 | |
Ambeed | A421221-1g |
(2-Iodophenyl)(3-methylpyridin-2-yl)methanone |
1187165-45-2 | 97% | 1g |
$371.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656653-1g |
(2-Iodophenyl)(3-methylpyridin-2-yl)methanone |
1187165-45-2 | 98% | 1g |
¥5399.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656653-5g |
(2-Iodophenyl)(3-methylpyridin-2-yl)methanone |
1187165-45-2 | 98% | 5g |
¥15388.00 | 2024-08-09 | |
abcr | AB363113-1 g |
2-(2-Iodobenzoyl)-3-methylpyridine, 97%; . |
1187165-45-2 | 97% | 1g |
€954.60 | 2023-06-20 | |
Chemenu | CM488120-1g |
(2-Iodophenyl)(3-methylpyridin-2-yl)methanone |
1187165-45-2 | 97% | 1g |
$367 | 2022-06-14 | |
Fluorochem | 202996-5g |
2-(2-Iodobenzoyl)-3-methylpyridine |
1187165-45-2 | 97% | 5g |
£1702.00 | 2022-03-01 | |
Fluorochem | 202996-1g |
2-(2-Iodobenzoyl)-3-methylpyridine |
1187165-45-2 | 97% | 1g |
£554.00 | 2022-03-01 | |
TRC | I091570-500mg |
2-(2-Iodobenzoyl)-3-methylpyridine |
1187165-45-2 | 500mg |
$ 735.00 | 2022-06-04 | ||
Fluorochem | 202996-2g |
2-(2-Iodobenzoyl)-3-methylpyridine |
1187165-45-2 | 97% | 2g |
£837.00 | 2022-03-01 |
2-(2-Iodobenzoyl)-3-methylpyridine 関連文献
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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9. Book reviews
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
2-(2-Iodobenzoyl)-3-methylpyridineに関する追加情報
Introduction to 2-(2-Iodobenzoyl)-3-methylpyridine (CAS No: 1187165-45-2)
2-(2-Iodobenzoyl)-3-methylpyridine, identified by the Chemical Abstracts Service Number (CAS No) 1187165-45-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, featuring a pyridine core substituted with an iodobenzoyl group, exhibits unique structural and chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 2-(2-Iodobenzoyl)-3-methylpyridine consists of a pyridine ring at the 3-position substituted with an iodobenzoyl group at the 2-position. This arrangement imparts distinct reactivity, making it a versatile building block for further chemical modifications. The presence of the iodine atom enhances its utility in cross-coupling reactions, which are fundamental in modern drug discovery and development.
In recent years, 2-(2-Iodobenzoyl)-3-methylpyridine has been extensively studied for its potential applications in the synthesis of small-molecule inhibitors targeting various biological pathways. One of the most notable areas of research involves its use in developing kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The iodobenzoyl moiety facilitates palladium-catalyzed cross-coupling reactions, enabling the construction of complex heterocyclic frameworks that mimic natural products and bioactive peptides.
Recent advancements in medicinal chemistry have highlighted the role of 2-(2-Iodobenzoyl)-3-methylpyridine in the development of novel antiviral agents. Researchers have leveraged its structural features to design molecules that disrupt viral replication mechanisms. For instance, studies have demonstrated its efficacy in synthesizing inhibitors that target viral proteases and polymerases, contributing to the fight against emerging infectious diseases.
The compound's reactivity also makes it a valuable tool in materials science, particularly in the synthesis of organic electronic materials. The iodine atom serves as a handle for further functionalization, allowing chemists to tailor properties such as conductivity and luminescence. This has opened up new avenues for developing advanced materials used in optoelectronic devices and sensors.
From a synthetic chemistry perspective, 2-(2-Iodobenzoyl)-3-methylpyridine exemplifies the importance of heterocyclic compounds in drug discovery. Its ability to undergo multiple transformations while retaining key structural motifs has made it a cornerstone in libraries designed for high-throughput screening. Such libraries are instrumental in identifying lead compounds that can be optimized into therapeutic agents.
In conclusion, 2-(2-Iodobenzoyl)-3-methylpyridine (CAS No: 1187165-45-2) represents a fascinating compound with broad applications across pharmaceuticals, materials science, and chemical research. Its unique structural features and reactivity continue to inspire innovative approaches to molecular synthesis and drug development. As research progresses, it is anticipated that this compound will play an even more pivotal role in advancing scientific understanding and therapeutic interventions.
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